2-(4-chlorophenyl)-3,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine
CAS No.:
Cat. No.: VC11352498
Molecular Formula: C20H24ClN5O
Molecular Weight: 385.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H24ClN5O |
|---|---|
| Molecular Weight | 385.9 g/mol |
| IUPAC Name | 2-(4-chlorophenyl)-3,5-dimethyl-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
| Standard InChI | InChI=1S/C20H24ClN5O/c1-14-13-18(22-7-8-25-9-11-27-12-10-25)26-20(23-14)15(2)19(24-26)16-3-5-17(21)6-4-16/h3-6,13,22H,7-12H2,1-2H3 |
| Standard InChI Key | RUTPZZJRTQQHNL-UHFFFAOYSA-N |
| SMILES | CC1=NC2=C(C(=NN2C(=C1)NCCN3CCOCC3)C4=CC=C(C=C4)Cl)C |
| Canonical SMILES | CC1=NC2=C(C(=NN2C(=C1)NCCN3CCOCC3)C4=CC=C(C=C4)Cl)C |
Introduction
2-(4-chlorophenyl)-3,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound with a specific molecular structure. It belongs to the pyrazolo[1,5-a]pyrimidine class, which is known for its diverse biological activities. This compound is characterized by its unique combination of functional groups, including a chlorophenyl ring, dimethyl groups, and a morpholin-4-yl moiety attached to the pyrazolo[1,5-a]pyrimidine core.
Biological Activity
While specific biological activity data for 2-(4-chlorophenyl)-3,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine is limited, compounds within the pyrazolo[1,5-a]pyrimidine class have shown potential as inhibitors or modulators of various biological targets. For example, related compounds have been explored for their anti-cancer properties by inhibiting specific kinases or receptors involved in cell proliferation .
Research Findings and Future Directions
Given the lack of detailed research findings specifically on 2-(4-chlorophenyl)-3,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine, future studies should focus on its synthesis optimization, biological screening, and structure-activity relationship (SAR) analysis. This could involve evaluating its potential as a therapeutic agent or tool compound in biomedical research.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume